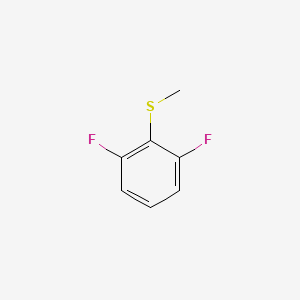

Benzene, 1,3-difluoro-2-(methylthio)-

Description

Contextual Significance of Fluorinated Thioanisole (B89551) Derivatives in Contemporary Organic Synthesis

The incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry and materials science. Fluorine's high electronegativity and small size can profoundly alter a molecule's physicochemical properties, including its acidity (pKa), lipophilicity, and metabolic stability. The carbon-fluorine bond is exceptionally strong, which can enhance the thermal and oxidative stability of a compound, a desirable trait for many applications.

Thioanisole and its derivatives are also pivotal in organic synthesis. The sulfur atom of the thioether group is a versatile functional handle; it can be oxidized to form the corresponding sulfoxide (B87167) and sulfone, which have different electronic and steric properties. Furthermore, the methyl group attached to the sulfur can be deprotonated by strong bases to create a potent nucleophile, enabling carbon-carbon bond formation. wikipedia.org

The combination of these features in fluorinated thioanisole derivatives creates a class of exceptionally useful synthetic intermediates. These compounds serve as scaffolds that can be selectively functionalized. The fluorine atoms activate the aromatic ring for certain reactions and can themselves act as leaving groups in nucleophilic aromatic substitution (SNAr) processes. libretexts.orglibretexts.org This dual reactivity allows chemists to construct complex, polyfunctional aromatic systems that are foundational to many modern chemical products.

Overview of Strategic Research Domains Pertaining to Benzene (B151609), 1,3-difluoro-2-(methylthio)-

The primary research domain for Benzene, 1,3-difluoro-2-(methylthio)- and related structures is the development of advanced synthetic methodologies. These molecules are considered versatile building blocks for creating polyfunctionalized aromatic compounds. nih.gov The distinct reactivity of the different substituents on the aromatic ring—the fluorine atoms, the methylthio group, and the unsubstituted ring carbons—allows for sequential and site-selective chemical modifications.

Key strategic research areas include:

Sequential Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the ring are activated towards substitution by nucleophiles. Research focuses on controlling which fluorine atom reacts and on using a series of different nucleophiles to build up molecular complexity in a controlled manner. nih.gov

Metal-Mediated Cross-Coupling: The unsubstituted positions on the ring can be functionalized through metallation followed by cross-coupling reactions. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Thioether Manipulation: The methylthio group can be transformed through oxidation to the corresponding sulfoxide or sulfone. These higher oxidation states modify the electronic nature of the ring and can act as directing groups or leaving groups in subsequent reactions. wikipedia.org

By exploring these transformations, chemists can use Benzene, 1,3-difluoro-2-(methylthio)- as a starting point for the efficient synthesis of complex target molecules, such as those found in pharmaceuticals and agrochemicals. nih.gov

Historical Development and Evolution of Synthetic Approaches to the Core Structure

While specific historical documentation for the synthesis of Benzene, 1,3-difluoro-2-(methylthio)- is not extensively published, its preparation can be inferred from established and evolved synthetic methods for analogous fluorinated aromatic compounds.

The most direct and modern approach is likely through a Nucleophilic Aromatic Substitution (SNAr) reaction. This method would involve the reaction of a suitable polyfluorinated precursor, such as 1,2,3-trifluorobenzene (B74907), with a sulfur nucleophile like sodium methanethiolate (B1210775) (NaSMe). In SNAr reactions involving polyfluorinated benzenes, a fluorine atom is often the leaving group, a phenomenon that is enhanced when the ring is activated by other electron-withdrawing substituents, including other fluorine atoms. libretexts.orgyoutube.com The fluorine at the C2 position of 1,2,3-trifluorobenzene is the most activated towards nucleophilic attack, making its selective replacement by the methylthio group a feasible and high-yielding strategy.

An alternative and more classical synthetic pathway would begin with 2,6-difluoroaniline (B139000) . nih.gov This starting material can be synthesized from readily available precursors like 1,2,3-trichlorobenzene (B84244) through a sequence of halogen exchange and amination reactions. google.comresearchgate.net From 2,6-difluoroaniline, a Sandmeyer-type reaction could be employed. This would involve the conversion of the aniline (B41778) to a diazonium salt, which is then reacted with a sulfur-containing reagent to install the methylthio group. A related route could involve the conversion of 2,6-difluoroaniline into 2,6-difluorothiophenol, followed by a simple methylation of the resulting thiol to yield the final product. The synthesis of the analogous 2,6-difluorophenol (B125437) from 2,6-difluoroaniline is a well-established process. chemicalbook.com

A third potential, though perhaps less regioselective, approach could involve the direct functionalization of 1,3-difluorobenzene (B1663923) . nih.gov This could proceed via lithiation of the ring followed by quenching the resulting organolithium species with an electrophilic sulfur source such as dimethyl disulfide. However, controlling the position of lithiation to favor the C2 position between the two fluorine atoms over the C4/C6 positions can be challenging.

Physicochemical Properties of Core Structures

The following tables provide physicochemical data for the parent thioanisole and 1,3-difluorobenzene structures.

Table 1: Properties of Thioanisole. wikipedia.orgchemicalbook.comnih.govTable 2: Properties of 1,3-Difluorobenzene. nih.govchemeo.comTable of Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2S/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAPSYZUBNNAIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90532007 | |

| Record name | 1,3-Difluoro-2-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90532007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91524-69-5 | |

| Record name | 1,3-Difluoro-2-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90532007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Strategies for Benzene, 1,3 Difluoro 2 Methylthio

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a foundational technique in planning organic syntheses where a target molecule is deconstructed into simpler, commercially available starting materials. For "Benzene, 1,3-difluoro-2-(methylthio)-", the most logical and strategically sound disconnection is at the aryl carbon-sulfur (C-S) bond.

This primary disconnection simplifies the target into two synthons: a 1,3-difluorobenzene (B1663923) moiety with a positive charge (or an electrophilic equivalent) at the C2 position, and a methylthiolate anion (CH₃S⁻) as the nucleophile. This approach is advantageous because it leverages the well-established chemistry of C-S bond formation. The precursor, a 1,3-difluorobenzene derivative, is more readily accessible than constructing the fluorinated ring late in the synthesis.

**2.2. Established Synthetic Pathways and Optimizations

Both traditional and modern synthetic routes have been successfully applied to prepare "Benzene, 1,3-difluoro-2-(methylthio)-". Optimization efforts are typically focused on reducing the number of steps, improving atom economy, and achieving milder reaction conditions.

A prevalent multi-step synthesis involves the ortho-lithiation of 1,3-difluorobenzene. This starting material is treated with a strong base, such as n-butyllithium, at low temperatures to selectively deprotonate the C2 position, which is activated by the two adjacent fluorine atoms. The resulting highly reactive 2-lithio-1,3-difluorobenzene intermediate is then quenched with an electrophilic sulfur source, most commonly dimethyl disulfide (CH₃SSCH₃), to yield the final product.

Another established, albeit longer, pathway proceeds through a Sandmeyer-type reaction sequence. This begins with the nitration of 1,3-difluorobenzene to form 1,3-difluoro-2-nitrobenzene. The nitro group is subsequently reduced to an amine (1,3-difluoro-2-aniline), which is then converted to a diazonium salt using nitrous acid. The diazonium intermediate can then be reacted with a sulfur nucleophile, like sodium thiomethoxide, to install the methylthio group. While involving more steps, this method avoids the use of highly pyrophoric organolithium reagents.

A study on the thiolation of polyhalogenated benzenes demonstrated that thiolate anions can selectively replace fluorine atoms. vanderbilt.edu For instance, reacting polyhalobenzenes with 1-propanethiol (B107717) and a base like sodium hydride in DMSO resulted in the substitution of a fluorine atom with the propylthio group. vanderbilt.edu This principle is directly applicable to the synthesis of the target compound using sodium thiomethoxide.

Table 1: Comparison of Selected Multi-Step Synthesis Conditions for Aryl Thioethers

| Precursor | Reagents | Solvent | Conditions | Product | Reference |

| 1,3-Difluoro-2,4,6-trihalobenzene | 1-Propanethiol, NaOH | 95% EtOH | 80 °C, overnight | 2,4,6-Trihalo-3-fluoro-1-(propylthio)benzene | vanderbilt.edu |

| 1,3-Difluoro-2,4,6-trihalobenzene | 1-Propanethiol, NaH | Me₂SO | 90 °C, 48 h | 2,4,6-Trihalo-3-fluoro-1-(propylthio)benzene | vanderbilt.edu |

To streamline the synthesis, one-pot procedures that eliminate the need to isolate intermediates have been developed. These methods significantly improve efficiency by reducing reaction time, solvent usage, and purification steps. A one-pot approach can involve the in situ generation of a reactive intermediate from 1,3-difluorobenzene (e.g., via lithiation or borylation) immediately followed by the addition of a methylthiolating agent.

Recent advancements in flow chemistry offer further optimization. By continuously pumping reagents through microreactors, precise control over reaction parameters such as temperature, pressure, and stoichiometry can be achieved. This often leads to dramatically reduced reaction times, higher yields, and improved safety, particularly when dealing with exothermic reactions or unstable intermediates.

Organometallic Catalysis in Synthesis

Organometallic catalysis provides powerful and versatile tools for C-S bond formation, often under milder conditions and with broader functional group compatibility than traditional methods.

While palladium-catalyzed cross-coupling reactions are mainstays of C-C, C-N, and C-O bond formation, their application for direct C-S bond formation can be challenging due to catalyst poisoning by sulfur compounds. nih.gov However, they are instrumental in creating the necessary precursors. For example, a Suzuki or Stille coupling could be used to install a boronic acid or stannane (B1208499) at the C2 position of 1,3-difluorobenzene. This functionalized intermediate could then be converted to the target thioether. More advanced palladium-catalyzed systems with specialized ligands have been developed to overcome catalyst poisoning and directly facilitate C-S coupling between aryl halides and thiols.

Copper-catalyzed reactions, particularly Ullmann-type condensations, are highly effective for the synthesis of aryl thioethers. rsc.org This strategy typically involves the reaction of an aryl halide, such as 1,3-difluoro-2-iodobenzene or 1,3-difluoro-2-bromobenzene, with a source of the methylthio group like sodium thiomethoxide or copper(I) methylthiolate.

The reaction is facilitated by a copper catalyst, such as copper(I) iodide (CuI), often in the presence of a ligand. The design of these ligands is crucial for catalytic efficiency. Ligands like phenanthroline or various diamines can coordinate to the copper center, enhancing its reactivity, solubility, and stability, which allows for lower catalyst loadings and milder reaction temperatures. A notable example involves the copper-promoted reaction of 2-(bromodifluoromethyl)benzo-1,3-thiazole with diphenyl diselenide to form a C-Se bond, a transformation analogous to C-S bond formation. mdpi.com

Table 2: Examples of Metal-Mediated C-Heteroatom Bond Formation

| Aryl Precursor | Reagent | Catalyst/Promoter | Product Type | Reference |

| 2-(Bromodifluoromethyl)benzo-1,3-thiazole | Diphenyl diselenide | Copper powder | Aryl Selenide | mdpi.com |

| Aryl Alcohol | Thiol | Cu-based system, O₂ | Aryl Thioether | rsc.org |

Directed Functionalization and Regiocontrol Strategies

The synthesis of polysubstituted aromatic compounds, particularly those with a specific substitution pattern like 1,3-difluoro-2-(methylthio)benzene, hinges on methods that can control the position of incoming functional groups. Directed functionalization strategies are paramount in achieving this level of regiocontrol, overcoming the statistical distribution of products often seen in classical electrophilic aromatic substitution.

Ortho-Lithiation and Directed Metalation Approaches

Directed ortho-metalation (DoM) stands out as a premier strategy for the synthesis of Benzene (B151609), 1,3-difluoro-2-(methylthio)- . This powerful technique relies on the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG). baranlab.org In the case of the substrate 1,3-difluorobenzene , the fluorine atoms themselves act as activating and directing groups.

The proton at the C-2 position of 1,3-difluorobenzene is the most acidic on the ring due to the cumulative inductive electron-withdrawing effect of the two adjacent fluorine atoms. This heightened acidity allows for regioselective deprotonation at this specific site by a strong base, typically an organolithium reagent or a lithium amide. psu.edu Studies have shown that bases like lithium diisopropylamide (LDA) or sec-butyllithium (B1581126) (s-BuLi) can cleanly deprotonate 1,3-difluorobenzene at the 2-position, especially at low temperatures (e.g., -78 °C), to form the key intermediate, 2,6-difluorophenyllithium . psu.edursc.orgarkat-usa.org

Once this aryllithium intermediate is generated in situ, it can be trapped by a suitable electrophile. To install the required methylthio group, dimethyl disulfide (DMDS) is an effective and commonly used sulfur electrophile. rsc.orgcardiff.ac.uk The reaction involves the nucleophilic attack of the carbanion of 2,6-difluorophenyllithium on one of the sulfur atoms of DMDS, cleaving the disulfide bond and forming the desired Benzene, 1,3-difluoro-2-(methylthio)- with high regioselectivity.

The general reaction pathway is outlined below:

Deprotonation of 1,3-difluorobenzene with a strong lithium base.

Quenching of the resulting aryllithium species with dimethyl disulfide .

Table 1: Reaction Conditions for Ortho-Lithiation and Thiolation of 1,3-Difluorobenzene

| Step | Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1. Lithiation | s-BuLi / TMEDA | THF | -78 °C to -90 °C | 2,6-Difluorophenyllithium | Not Isolated | rsc.orgrsc.org |

| 1. Lithiation | LDA | THF / Hexane | -78 °C | 2,6-Difluorophenyllithium | Not Isolated | psu.edu |

| 2. Thiolation | Dimethyl Disulfide | THF | -78 °C to RT | Benzene, 1,3-difluoro-2-(methylthio)- | High (Typical) | rsc.orgcardiff.ac.uk |

Yields are typically high for this type of reaction but can vary based on specific conditions and scale. TMEDA (tetramethylethylenediamine) is often used as an additive to break up alkyllithium aggregates and increase basicity.

This DoM approach is highly efficient because the regioselectivity is controlled by the inherent acidity of the substrate, making it the most direct and reliable method for preparing Benzene, 1,3-difluoro-2-(methylthio)- .

Halogen-Dance Reactions and Related Rearrangements

Halogen-dance reactions (HDR) represent a more complex, yet powerful, strategy for functionalizing aromatic rings at positions that might be otherwise inaccessible. wikipedia.org This rearrangement involves the base-induced migration of a halogen atom (typically bromine or iodine) around an aromatic ring. clockss.org The driving force is the formation of a more thermodynamically stable organometallic intermediate. wikipedia.org

A hypothetical, advanced route to Benzene, 1,3-difluoro-2-(methylthio)- using this strategy could start from a precursor like 1-bromo-2,4-difluorobenzene . In a typical halogen-dance scenario, a strong, sterically hindered base like LDA would deprotonate the ring. The initial deprotonation would likely occur at the most acidic position, which is C-3, ortho to both fluorine and bromine. This would form a lithiated intermediate.

This intermediate can then initiate a cascade of intermolecular halogen-metal exchanges. whiterose.ac.uk A molecule of the lithiated species can transfer its lithium to a bromine atom on another molecule of the starting material, leading to a mixture of lithiated and polyhalogenated species. This process allows the "danced" lithium species to access different positions on the ring. If conditions are controlled correctly, it's conceivable to generate the 2,6-difluoro-3-bromophenyllithium intermediate, which could then be functionalized. However, controlling the final position of the lithium and trapping it selectively presents a significant synthetic challenge.

While a direct application of HDR to synthesize the target compound is not prominently documented and is more intricate than DoM, it remains a viable conceptual strategy for creating complex substitution patterns on fluorinated rings. The success of such a reaction would depend heavily on the choice of base, solvent, temperature, and the precise timing of the electrophile quench. wikipedia.org

Green Chemistry Principles in Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of fine chemicals, including complex organofluorine compounds.

Continuous Flow Reaction Architectures and Process Intensification

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic, use hazardous reagents, or involve unstable intermediates, such as the ortho-lithiation of 1,3-difluorobenzene . researchgate.net The high surface-area-to-volume ratio in microreactors allows for superior heat transfer, precise temperature control, and enhanced safety. rsc.org

Adapting the synthesis of Benzene, 1,3-difluoro-2-(methylthio)- to a continuous flow setup would involve:

Pumping streams of 1,3-difluorobenzene and the lithiating agent (e.g., s-BuLi in an appropriate solvent) into a T-mixer, where they combine.

Directing the mixture through a cooled reactor coil to ensure rapid and controlled formation of the 2,6-difluorophenyllithium intermediate. The residence time in this coil can be precisely controlled to maximize conversion while minimizing degradation.

Introducing a stream of dimethyl disulfide at a second T-mixer downstream.

Passing the final mixture through another reactor coil to ensure the reaction goes to completion before collection.

This approach minimizes the accumulation of the highly reactive and potentially unstable aryllithium intermediate, significantly improving the safety profile of the process. chemicalbook.com Furthermore, flow systems can be automated for streamlined production and are often more energy and resource-efficient, aligning with the goals of process intensification. researchgate.net

Table 2: Conceptual Continuous Flow Parameters for Synthesis

| Parameter | Description | Advantage | Reference |

|---|---|---|---|

| Reactor Type | Coiled Microreactor (PFA/SS) | Excellent heat/mass transfer, chemical resistance | rsc.orgacs.org |

| Mixing | T-Mixers | Rapid and efficient mixing of reagents | researchgate.net |

| Temperature | -70 °C to -78 °C (Lithiation) | Precise control prevents side reactions/decomposition | psu.edu |

| Residence Time | Seconds to minutes | Minimizes intermediate degradation, maximizes throughput | researchgate.net |

| Quenching | Downstream injection | Controlled introduction of electrophile, prevents runaway | rsc.org |

Solvent-Free and Environmentally Benign Methodologies

The principles of green chemistry encourage the reduction or elimination of hazardous solvents. While a completely solvent-free synthesis of Benzene, 1,3-difluoro-2-(methylthio)- via the ortho-lithiation pathway is challenging due to the nature of organolithium reagents, which require a solvent for solubility and stability, steps can be taken to minimize environmental impact.

Research into greener alternatives for thioether synthesis often focuses on reactions that avoid organometallic intermediates. For instance, transition-metal-free methods for reacting thiols with alcohols under solvent-free conditions have been developed. rsc.orgrsc.orgwikipedia.org However, these specific methods are not directly applicable to the functionalization of an unactivated aryl C-H bond on 1,3-difluorobenzene .

A more practical green approach for the DoM route would involve the use of more environmentally benign solvents. Ethereal solvents derived from renewable resources ("bio-solvents") could potentially replace traditional petroleum-based solvents like THF. The key challenge remains the need for an aprotic solvent to prevent quenching the highly basic organolithium reagents.

Another strategy could involve nucleophilic aromatic substitution (SNAr) on a more activated substrate, such as 1,2,3-trifluorobenzene (B74907) . Reaction with a nucleophile like sodium thiomethoxide could potentially displace the fluorine at the 2-position. Such reactions can sometimes be run in high-boiling polar aprotic solvents like DMSO or even under solvent-free melt conditions, which would reduce solvent waste. This alternative pathway, however, starts from a different material and relies on a different mechanism than the direct C-H functionalization strategies discussed previously.

Reactivity Profiles and Mechanistic Elucidation of Benzene, 1,3 Difluoro 2 Methylthio

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly substituted, electron-poor aromatic rings. wikipedia.org The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. youtube.com For an SNAr reaction to occur, two primary conditions must be met: the presence of a good leaving group (typically a halide) and the activation of the aromatic ring by potent electron-withdrawing groups. libretexts.org

In the context of SNAr reactions, halogens serve as the leaving group. The efficiency of their displacement often correlates with the electronegativity of the halogen, following the general trend F > Cl > Br > I. imperial.ac.uk The high electronegativity of fluorine makes the carbon atom to which it is attached significantly electrophilic and thus highly susceptible to attack by a nucleophile. libretexts.org

In Benzene (B151609), 1,3-difluoro-2-(methylthio)-, the two fluorine atoms strongly activate the benzene ring for nucleophilic attack. This activation is a direct consequence of the powerful inductive electron-withdrawing effect of fluorine. Research on analogous compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrates that the fluorine atom is readily displaced by a variety of oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org This principle of fluorine activation is central to the reactivity of Benzene, 1,3-difluoro-2-(methylthio)-, making its fluorine atoms the primary sites for nucleophilic substitution.

The regiochemistry of SNAr reactions is governed by the positions of the activating groups and the leaving group. Electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance or induction. youtube.comlibretexts.org

For Benzene, 1,3-difluoro-2-(methylthio)-, the fluorine atoms are located at the C1 and C3 positions, with the methylthio group at C2. A nucleophile will preferentially attack one of the carbon atoms bonded to a fluorine atom. The methylthio group at the C2 position, along with the second fluorine atom, can stabilize the resulting anionic intermediate. The substitution of one of the fluorine atoms is the expected outcome. The table below outlines potential SNAr reactions for this compound based on established principles.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile (NuH) | Reagent Example | Expected Product |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | Benzene, 1-fluoro-3-methoxy-2-(methylthio)- |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Benzene, 1-fluoro-2-(methylthio)-3-(phenylthio)- |

| Amine | Ammonia (NH₃) | 3-Fluoro-2-(methylthio)aniline |

Radical-Mediated Chemical Transformations

Radical-mediated reactions provide alternative pathways for the functionalization of aromatic rings, often under milder conditions than traditional ionic reactions. These processes typically involve the generation of highly reactive radical intermediates.

Single Electron Transfer (SET) is a fundamental process for initiating radical reactions. cas.cn It involves the transfer of a single electron to or from a substrate to generate a radical ion. In the case of Benzene, 1,3-difluoro-2-(methylthio)-, it could theoretically accept an electron to form a radical anion or donate an electron, likely from the electron-rich sulfur atom of the methylthio group, to form a radical cation. The generation of aryl radicals from precursors like arylazo sulfones under visible light irradiation highlights a method where an aryl radical is formed, which can then engage in subsequent reactions. acs.org A similar generation of an aryl radical from Benzene, 1,3-difluoro-2-(methylthio)- could be envisioned, potentially through the cleavage of a C-F bond after an initial SET event.

Visible-light photoredox catalysis has become a powerful tool in modern organic synthesis for generating radicals under exceptionally mild conditions. mst.edu This methodology uses a photocatalyst that, upon absorption of light, can engage in single electron transfer with a substrate to create a radical intermediate. youtube.com This approach has been widely applied to forge new carbon-carbon and carbon-heteroatom bonds. youtube.com

For Benzene, 1,3-difluoro-2-(methylthio)-, a photoredox catalytic cycle could be employed to generate an aryl radical. This radical could then be trapped by a suitable coupling partner. For instance, processes like the trifluoromethylthiolation of aryl radicals have been achieved using photoredox catalysis, indicating the potential for similar transformations. acs.org The versatility of this approach allows for a wide range of reactions, as summarized in the table below.

Table 2: Illustrative Photoredox Systems for Radical Transformations

| Photocatalyst | Light Source | Transformation Type | Reference |

|---|---|---|---|

| Acridinium salts | Blue LED | Intramolecular alkene amidation | beilstein-journals.org |

| Ru(bpy)₃Cl₂ | Visible Light | Generation of radicals for bond formation | youtube.com |

| Diacetyl | UV/Visible Light | S-Trifluoromethylation of thiols | mst.edu |

Electrophilic Aromatic Substitution (EAS) Dynamics

Electrophilic aromatic substitution (EAS) is the hallmark reaction of electron-rich aromatic compounds. quora.com The mechanism involves the attack of an electrophile on the π-system of the benzene ring to form a resonance-stabilized carbocation (an arenium ion), which then loses a proton to restore aromaticity. dalalinstitute.commakingmolecules.com The rate and regioselectivity of EAS are profoundly influenced by the substituents already present on the ring.

In Benzene, 1,3-difluoro-2-(methylthio)-, the directing effects of the three substituents are as follows:

Fluorine: Halogens are generally deactivating towards EAS due to their strong electron-withdrawing inductive effect (-I). However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+R effect). quora.com

Methylthio (-SMe): The sulfur atom can donate a lone pair of electrons via resonance, making the -SMe group an activating, ortho, para-director. This activating effect generally outweighs its weaker inductive withdrawal.

The directing effects of the substituents are summarized in the table below.

Considering these effects, the incoming electrophile will be directed to the available positions on the ring (C4, C5, C6).

Position 4: This position is para to the strongly activating -SMe group and ortho to the -F at C3.

Position 6: This position is ortho to the strongly activating -SMe group and ortho to the -F at C1.

Position 5: This position is meta to all three substituents and is therefore the least likely site for attack.

Directing Effects of Fluorine and Methylthio Substituents

The regiochemical outcome of electrophilic aromatic substitution (EAS) on "Benzene, 1,3-difluoro-2-(methylthio)-" is governed by the cumulative directing effects of its three substituents. The fluorine atoms and the methylthio group exhibit distinct electronic properties that influence the positions of attack by incoming electrophiles.

In "Benzene, 1,3-difluoro-2-(methylthio)-", the three available positions for substitution are C4, C5, and C6. The directing effects are as follows:

C4-position: This position is para to the C1-fluorine, ortho to the C2-methylthio group, and meta to the C3-fluorine. Both the C1-F and C2-SMe groups strongly direct to this position.

C5-position: This position is meta to both fluorine substituents and meta to the methylthio group. It is the most deactivated position.

C6-position: This position is ortho to the C1-fluorine, ortho to the C2-methylthio group (though sterically hindered), and para to the C3-fluorine. Both fluorine atoms and the methylthio group direct to this position.

Therefore, electrophilic attack is strongly favored at the C4 and C6 positions, which are activated by the resonance effects of two substituents (F and SMe). The C5 position is disfavored as it is meta to all three groups. Steric hindrance from the adjacent methylthio group might slightly disfavor the C6 position compared to the C4 position.

Table 1: Summary of Substituent Effects in Electrophilic Aromatic Substitution

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Reactivity Effect | Directing Preference |

| Fluoro (-F) | Strong | Weak | Deactivating | ortho, para |

| Methylthio (-SMe) | Weak | Weak | Activating (weakly) | ortho, para |

Computational Modeling of EAS Transition States

To quantitatively predict the regioselectivity of electrophilic aromatic substitution on "Benzene, 1,3-difluoro-2-(methylthio)-", computational chemistry serves as a powerful tool. Density Functional Theory (DFT) is a common method used to model the reaction pathways and determine the relative stabilities of the intermediates and transition states. rsc.orgoregonstate.edu The preferred site of substitution corresponds to the reaction pathway with the lowest activation energy barrier.

The mechanism of EAS proceeds via a high-energy carbocationic intermediate known as the Wheland intermediate or sigma (σ) complex. organicreactions.org The stability of this intermediate is a key factor in determining the reaction rate and regiochemistry. Computational models calculate the relative energies of the σ-complexes formed by electrophilic attack at each possible position (C4, C5, and C6) on the benzene ring. oregonstate.edu

A typical computational study would involve:

Optimization of the ground state geometry of "Benzene, 1,3-difluoro-2-(methylthio)-".

Modeling the attack of a chosen electrophile (e.g., NO₂⁺ for nitration) at positions C4, C5, and C6.

Locating the transition state structure for each pathway and calculating its energy.

Calculating the energy of the resulting σ-complex intermediate for each pathway.

The results of such calculations would be expected to show that the transition states leading to substitution at C4 and C6 have significantly lower energies than the transition state for attack at C5. This difference in activation energy confirms the directing effects discussed previously. The model would also provide insight into the relative preference between the C4 and C6 positions, factoring in both electronic and steric influences. rsc.orgresearchgate.net

Table 2: Representative Hypothetical DFT Calculation Results for Nitration

This table presents illustrative data for the purpose of explanation.

| Position of Attack | Relative Transition State Energy (kcal/mol) | Predicted Major/Minor Product |

| C4 | 0 (Reference) | Major |

| C5 | +8.5 | Not Formed |

| C6 | +1.2 | Minor |

Oxidation and Reduction Chemistry of the Methylthio Moiety

Stereoselective Sulfoxidation Reactions

The methylthio group in "Benzene, 1,3-difluoro-2-(methylthio)-" is susceptible to oxidation, primarily yielding the corresponding sulfoxide (B87167) and, under more forcing conditions, the sulfone. The oxidation to a sulfoxide creates a new chiral center at the sulfur atom. Consequently, stereoselective or asymmetric sulfoxidation is a key transformation for producing enantiopure sulfoxides, which are valuable intermediates in asymmetric synthesis and are found in some pharmaceutical agents. libretexts.org

Several methods have been developed for the asymmetric oxidation of aryl sulfides. libretexts.org These can be broadly categorized as either enzyme-catalyzed or chiral metal-catalyzed reactions.

Enzyme-Catalyzed Oxidation: Certain enzymes, such as peroxidases or monooxygenases, can catalyze the oxidation of sulfides with high enantioselectivity. nih.gov

Chiral Metal-Catalyzed Oxidation: The most common methods are modifications of the Sharpless epoxidation procedure, developed independently by Kagan and Modena. libretexts.org These systems typically use a transition metal, such as titanium or vanadium, in complex with a chiral ligand. A widely used system employs titanium(IV) isopropoxide, a chiral tartrate like diethyl tartrate (DET), and a hydroperoxide oxidant. libretexts.org Iron-based catalysts, such as Fe(acac)₃ with a chiral ligand, have also been shown to be effective. libretexts.org The electron-withdrawing nature of the difluorinated ring in the target molecule would likely increase the electrophilicity of the sulfur atom, potentially affecting reaction rates and the choice of optimal oxidant.

Table 3: Representative Catalytic Systems for Asymmetric Sulfoxidation

| Catalyst / Reagent | Oxidant | Typical Enantiomeric Excess (ee) | Reference |

| Ti(O-i-Pr)₄ / (+)-DET | Cumene Hydroperoxide (CHP) | >90% | libretexts.org |

| Vanadium complex / Chiral Schiff base | H₂O₂ | High | libretexts.org |

| Fe(salan) complex | H₂O₂ | up to 94% | researchgate.net |

| Soybean Pod Shell Peroxidase (SPSP) | H₂O₂ | up to 96% | nih.gov |

Desulfurization and Related Transformations

The removal of the methylthio group, a process known as desulfurization, is a useful synthetic transformation that replaces the C-S bond with a C-H bond. This effectively results in the formation of 1,3-difluorobenzene (B1663923) from "Benzene, 1,3-difluoro-2-(methylthio)-".

The most classic and widely used method for desulfurization is reduction with Raney Nickel (Ra-Ni). organicreactions.orgbritannica.com Raney Nickel is a hydrogen-rich nickel catalyst that reductively cleaves carbon-sulfur bonds. researchgate.net The reaction is typically carried out by heating the thioether with a slurry of the catalyst in a solvent like ethanol.

More modern methods for transforming the thioether group have also been developed.

Oxidative Desulfurization-Fluorination: This process transforms an aryl alkyl thioether into a gem-difluoroalkane. thieme-connect.comrsc.orgresearchgate.net While this reaction modifies the methyl group rather than cleaving the C-S bond from the ring, it represents a related transformation of the methylthio moiety.

Nickel-Catalyzed Cross-Coupling: The C-S bond of aryl sulfides can be activated by nickel catalysts to participate in cross-coupling reactions, for instance, forming new C-C bonds in a process known as desulfurative arylation. chemrxiv.org

Photoredox Catalysis: Visible-light-promoted methods for the desulfurative coupling of glycosyl thiols have been reported, suggesting that radical-based pathways could be applicable for C-S bond cleavage and functionalization under mild conditions. nih.gov

Cycloaddition and Annulation Reactions Involving the Aromatic Core

Cycloaddition and annulation reactions are powerful methods for constructing cyclic and polycyclic systems. libretexts.org However, involving the aromatic core of "Benzene, 1,3-difluoro-2-(methylthio)-" in such reactions is challenging due to the inherent stability of the benzene ring. Aromatic systems are reluctant to participate in reactions that would disrupt their stabilizing 6-π electron system.

The Diels-Alder reaction, a [4π+2π] cycloaddition, is the most common reaction of this type. organic-chemistry.org For benzene to act as the 4π component (the diene), its aromaticity must be overcome. This typically requires very high temperatures, high pressures, or the use of highly reactive dienophiles. windows.netacs.org Computational studies on the reaction of benzene with allene (B1206475) show a high activation energy barrier, making the reaction kinetically unfavorable compared to other pathways. acs.org The presence of the two deactivating fluorine atoms and the methylthio group on the target molecule is not expected to significantly promote the participation of the aromatic core as a diene in a standard Diels-Alder reaction.

Similarly, using the benzene ring as the 2π component is also uncommon. While [2+2] cycloadditions can occur photochemically with alkenes, they are often inefficient. 1,3-dipolar cycloadditions generally occur with alkenes or alkynes as the dipolarophile, not the benzene ring itself. acs.org

Therefore, cycloaddition reactions directly involving the π-system of the "Benzene, 1,3-difluoro-2-(methylthio)-" core are not considered facile or common transformations. Annulation, the formation of a new ring fused to the existing ring, would more likely proceed through a sequence of reactions rather than a single cycloaddition step. A plausible pathway would involve functionalization via electrophilic aromatic substitution at the C4 or C6 position, followed by an intramolecular cyclization reaction to build the new ring. For example, a Friedel-Crafts acylation followed by reduction and cyclization could be used to form a fused saturated ring. Direct annulation via cycloaddition to the aromatic core remains synthetically unfeasible under standard conditions.

Computational and Theoretical Studies on Benzene, 1,3 Difluoro 2 Methylthio

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the molecular properties of fluorinated aromatic thioethers. DFT methods, such as those employing functionals like B3LYP or M06-2X, are often used for their balance of computational cost and accuracy in describing thermodynamic and electronic properties of organic molecules. mdpi.com Ab initio methods, while more computationally intensive, can provide benchmark-quality data for smaller systems. These calculations are essential for elucidating the geometric and electronic characteristics of Benzene (B151609), 1,3-difluoro-2-(methylthio)-.

The electronic character of Benzene, 1,3-difluoro-2-(methylthio)- is dictated by the interplay of its substituents: two electron-withdrawing fluorine atoms and a methylthio group, which can act as a weak electron-donating group through resonance. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding its reactivity.

The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For this molecule, the electron-withdrawing fluorine atoms would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene, generally making the ring less reactive toward electrophiles. The methylthio group, through the donation of a sulfur lone pair into the π-system, would raise the HOMO energy relative to 1,3-difluorobenzene (B1663923), potentially influencing the regioselectivity of reactions.

A hypothetical FMO analysis for Benzene, 1,3-difluoro-2-(methylthio)- would likely show significant orbital coefficients on the sulfur atom and the carbon atoms ortho and para to it, indicating these as potential sites for electrophilic attack, modulated by the strong deactivating effect of the adjacent fluorine atoms.

DFT calculations are instrumental in mapping the potential energy surfaces for chemical reactions involving Benzene, 1,3-difluoro-2-(methylthio)-. By calculating the energies of reactants, transition states, intermediates, and products, chemists can predict the most likely reaction pathways and determine activation barriers.

For instance, in nucleophilic aromatic substitution (SNAr), a common reaction for polyfluoroarenes, calculations can model the addition of a nucleophile to the ring to form a Meisenheimer intermediate. nih.gov The presence of fluorine atoms activates the ring toward such attacks. Computational studies can predict whether substitution would occur at a fluorine-bearing carbon or a hydrogen-bearing carbon, and how the methylthio group directs this reactivity. Similarly, for electrophilic substitutions, energy landscapes can clarify the preference for attack at different positions on the ring, even though the ring is generally deactivated. acs.org The mechanism for reactions such as oxidation at the sulfur atom or C-F bond activation via photoredox catalysis can also be explored, revealing stepwise versus concerted pathways. nih.gov

The reactivity of Benzene, 1,3-difluoro-2-(methylthio)- is governed by the combined electronic effects of its substituents. These effects are typically broken down into inductive and resonance contributions.

Fluorine Atoms: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that deactivates the benzene ring toward electrophilic aromatic substitution. libretexts.org It also has a weak electron-donating resonance effect (+R) due to its lone pairs, which directs incoming electrophiles to the ortho and para positions. However, in fluorobenzenes, the inductive effect is generally dominant. acs.orgresearchgate.net

Methylthio Group (-SCH₃): The sulfur atom is more electronegative than carbon, leading to a weak -I effect. However, the lone pairs on the sulfur can be delocalized into the aromatic π-system, resulting in a +R effect. This effect directs electrophilic attack to the ortho and para positions and activates the ring relative to benzene for certain reactions.

In Benzene, 1,3-difluoro-2-(methylthio)-, the two fluorine atoms at positions 1 and 3 strongly deactivate the ring. The methylthio group at position 2 is flanked by both fluorines, and its +R effect would be in competition with the powerful -I effects of the adjacent halogens. This complex interplay determines the ultimate electron density at each carbon atom, influencing the regioselectivity of substitution reactions. libretexts.org

| -SCH₃ | Weakly withdrawing (-I) | Moderately donating (+R) | Activating, ortho, para-directing |

Molecular Dynamics Simulations

While quantum calculations focus on static structures and reaction pathways, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, allowing for the study of conformational changes and the influence of a solvent environment.

For Benzene, 1,3-difluoro-2-(methylthio)-, the primary conformational flexibility arises from the rotation of the methyl group and the entire methylthio group around the C-S bond. The orientation of the methylthio group relative to the benzene ring can influence the molecule's dipole moment and steric profile.

Computational methods, particularly DFT, can be used to calculate the energy barrier to rotation around the C-S bond. mdpi.com This is done by calculating the molecule's energy at various dihedral angles. The rotational barrier is the energy difference between the most stable (lowest energy) conformation and the highest energy transition state conformation. For thioanisole (B89551) (methylthiobenzene), the rotational barrier is typically low, suggesting relatively free rotation at room temperature. In Benzene, 1,3-difluoro-2-(methylthio)-, steric hindrance from the flanking fluorine atoms could potentially increase this barrier. Dynamic NMR experiments, complemented by DFT calculations, are often used to quantify such rotational barriers. mdpi.com

Table 2: Illustrative Example of a Calculated Rotational Barrier Profile for a Substituted Thioanisole This table is a hypothetical representation of data that would be generated from a DFT calculation to illustrate the concept.

| Conformation | C-C-S-C Dihedral Angle | Relative Energy (kcal/mol) | Notes |

|---|---|---|---|

| Ground State | 0° | 0.0 | Most stable conformation (e.g., planar) |

The behavior of Benzene, 1,3-difluoro-2-(methylthio)- in solution can be modeled using MD simulations with explicit solvent molecules or through implicit solvent models in quantum calculations. The solvent can influence both the conformational preferences and the reactivity of the solute.

The C-F and C-S bonds impart a significant dipole moment to the molecule. In polar solvents, solvent molecules will arrange to stabilize this dipole, which can, in turn, affect the rotational barrier of the methylthio group and the relative energies of reaction intermediates. For example, a polar solvent might preferentially stabilize a charged transition state in an SNAr reaction, thereby increasing the reaction rate compared to a nonpolar solvent. MD simulations can reveal the specific hydrogen bonding or dipole-dipole interactions between the solute and solvent that govern these effects, providing a more complete picture of the molecule's behavior in a realistic chemical environment.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations are instrumental in predicting the spectroscopic parameters of molecules. These predictions serve as a crucial tool for interpreting experimental data and confirming molecular structures. For "Benzene, 1,3-difluoro-2-(methylthio)-", methods such as Density Functional Theory (DFT) and other ab initio quantum chemical calculations can provide detailed predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. nih.govresearchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) and coupling constants (J) are fundamental NMR parameters that can be calculated computationally. ias.ac.in For substituted benzenes, algorithms and empirical models have been developed to predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts with a high degree of accuracy by considering the effects of different substituents on the aromatic ring. nih.govacs.org Methods like Gauge-Independent Atomic Orbital (GIAO) are commonly employed within DFT frameworks to calculate the isotropic shielding values, which are then converted to chemical shifts. nih.gov While experimental data for "Benzene, 1,3-difluoro-2-(methylthio)-" is not widely available in the cited literature, theoretical calculations would be the first step in assigning its spectral peaks. The predicted spectrum would be characterized by distinct signals for the aromatic protons and the methyl group protons, with their chemical shifts influenced by the electron-withdrawing fluorine atoms and the sulfur-containing group.

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical frequency calculations are a standard procedure to predict the infrared and Raman spectra of molecules. rsc.org By optimizing the molecular geometry using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, the harmonic vibrational frequencies can be computed. nih.gov These calculated frequencies often require scaling to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental spectra. rsc.orgnih.gov For "Benzene, 1,3-difluoro-2-(methylthio)-", characteristic vibrational modes would include C-F stretching, C-S stretching, S-CH₃ bending, and various aromatic C-H and C-C vibrations. A detailed assignment of these modes can be achieved using Potential Energy Distribution (PED) analysis. nih.gov

Electronic Spectroscopy (UV-Visible): Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. researchgate.netnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. acs.org For "Benzene, 1,3-difluoro-2-(methylthio)-", the UV-Vis spectrum would be influenced by the π-electron system of the benzene ring and its modification by the fluoro and methylthio substituents.

Interactive Table 1: Hypothetical Predicted Spectroscopic Data for Benzene, 1,3-difluoro-2-(methylthio)-

The following table is illustrative and based on methodologies described in the cited literature. Specific values would need to be determined by dedicated computational studies.

| Spectroscopic Technique | Parameter | Predicted Value Range | Computational Method Example |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) - Aromatic H | 6.8 - 7.5 ppm | DFT/GIAO |

| ¹H NMR | Chemical Shift (δ) - CH₃ | 2.3 - 2.6 ppm | DFT/GIAO |

| ¹³C NMR | Chemical Shift (δ) - Aromatic C | 110 - 165 ppm | DFT/GIAO |

| FT-IR | C-F Stretch (ν) | 1250 - 1350 cm⁻¹ | DFT/B3LYP |

| FT-IR | C-S Stretch (ν) | 650 - 750 cm⁻¹ | DFT/B3LYP |

| UV-Vis | λmax | 250 - 280 nm | TD-DFT |

In Silico Screening and Molecular Design for Targeted Chemical Properties

In silico screening and computational molecular design are pivotal in modern chemistry for identifying and optimizing molecules with specific, desirable properties, thereby accelerating the discovery process and reducing experimental costs. researchgate.net For "Benzene, 1,3-difluoro-2-(methylthio)-" and its derivatives, these techniques can be applied to explore their potential in various applications, such as materials science or medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its properties or activity. nih.gov For a series of derivatives of "Benzene, 1,3-difluoro-2-(methylthio)-", QSAR models could be developed to predict properties like electronic conductivity, thermal stability, or biological activity. researchgate.netjlu.edu.cn This involves calculating a set of molecular descriptors (e.g., steric, electronic, and topological parameters) and correlating them with an observed property using statistical methods. semanticscholar.org For instance, the introduction of fluorine atoms can significantly alter a molecule's electronic properties, stability, and reactivity. emerginginvestigators.org

Molecular Design for Targeted Properties: Computational methods allow for the rational design of new molecules based on a parent structure. Starting with "Benzene, 1,3-difluoro-2-(methylthio)-", new derivatives can be designed by systematically modifying the substituents on the benzene ring. DFT calculations can then be used to predict how these modifications affect key electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govmdpi.com The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally corresponds to higher reactivity. By tuning this gap through molecular design, it's possible to create derivatives with tailored electronic and optical properties. rsc.org For example, modifying the substituents could shift the absorption spectrum, making the compounds suitable for specific optoelectronic applications. rsc.org

Interactive Table 2: Illustrative In Silico Screening of Hypothetical Derivatives for Electronic Properties

This table illustrates how computational screening could be used to evaluate derivatives of the title compound. The parent compound (R = H) is included for reference. Properties are predicted based on general chemical principles and methodologies from the cited literature.

| Derivative (Modification at position 5) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Effect |

|---|---|---|---|---|

| -H (Parent Compound) | -6.2 | -0.8 | 5.4 | Baseline stability and reactivity |

| -NO₂ (Electron-withdrawing) | -6.8 | -1.5 | 5.3 | Increased electron affinity, potentially higher reactivity |

| -NH₂ (Electron-donating) | -5.7 | -0.5 | 5.2 | Decreased ionization potential, potentially higher reactivity |

| -CN (Electron-withdrawing) | -6.7 | -1.3 | 5.4 | Increased stability, altered charge distribution |

| -OCH₃ (Electron-donating) | -5.8 | -0.6 | 5.2 | Increased electron density in the ring |

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, and it is particularly powerful for analyzing organofluorine compounds like "Benzene, 1,3-difluoro-2-(methylthio)-".

Fluorine-19 NMR for Regioselective Analysis and Reaction Monitoring

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive and informative technique for the analysis of fluorinated compounds. numberanalytics.comnumberanalytics.com The ¹⁹F nucleus possesses a spin of ½ and has a natural abundance of 100%, making it highly receptive to NMR detection. numberanalytics.comwikipedia.orghuji.ac.il One of the key advantages of ¹⁹F NMR is its wide range of chemical shifts, which provides high sensitivity to the local electronic environment of the fluorine atoms. wikipedia.orghuji.ac.ilbiophysics.org This sensitivity allows for precise regioselective analysis, distinguishing between fluorine atoms in different positions on the aromatic ring.

Furthermore, ¹⁹F NMR is an invaluable tool for real-time reaction monitoring in syntheses involving "Benzene, 1,3-difluoro-2-(methylthio)-". numberanalytics.com The appearance of new ¹⁹F signals or shifts in existing signals can indicate the formation of intermediates and products, providing crucial mechanistic insights and allowing for the optimization of reaction conditions. numberanalytics.comrsc.org The quantitative nature of ¹⁹F NMR also enables the determination of reaction yields and the assessment of isomeric ratios without the need for chromatographic separation. huji.ac.ilusgs.gov

Table 1: Representative ¹⁹F NMR Data for Fluorinated Aromatic Compounds

| Compound | Solvent | Chemical Shift (ppm) |

| 1,3-Difluorobenzene (B1663923) | Not Specified | Not Specified |

| 2,6-Difluorotoluene | Not Specified | Not Specified |

| 1-Bromo-3,4,5-trifluorobenzene | Not Specified | Not Specified |

Heteronuclear Multi-Dimensional NMR for Complex Structure Determination

While ¹⁹F NMR provides specific information about the fluorine atoms, a comprehensive structural determination of "Benzene, 1,3-difluoro-2-(methylthio)-" necessitates the use of heteronuclear multi-dimensional NMR techniques. nih.govresearchgate.net These experiments correlate different types of nuclei, primarily ¹H, ¹³C, and ¹⁹F, to build a complete picture of the molecular connectivity.

Key multi-dimensional NMR experiments include:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. columbia.edusdsu.eduyoutube.com It is highly sensitive and allows for the unambiguous assignment of protonated carbons in the benzene (B151609) ring and the methyl group. columbia.edusdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edusdsu.eduyoutube.com This is crucial for establishing the connectivity between the methylthio group and the difluorinated benzene ring, as well as for assigning the quaternary carbons.

¹H-¹⁹F and ¹³C-¹⁹F Correlation Spectroscopy: These experiments reveal through-bond couplings between fluorine and proton or carbon nuclei. The magnitudes of these coupling constants (JHF and JCF) provide valuable structural information, as they are dependent on the number of intervening bonds and the dihedral angles. jeol.comjeolusa.com

By combining the information from these multi-dimensional NMR experiments, a detailed and unambiguous assignment of all proton, carbon, and fluorine resonances in "Benzene, 1,3-difluoro-2-(methylthio)-" can be achieved, confirming its complex structure.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways upon ionization. dtic.mil For "Benzene, 1,3-difluoro-2-(methylthio)-", HRMS would provide a precise mass measurement of the molecular ion, confirming its chemical formula of C₇H₆F₂S.

Electron impact (EI) ionization is a common method used in mass spectrometry that can induce characteristic fragmentation of the molecule. libretexts.orglibretexts.org The analysis of these fragment ions provides valuable structural information. For "Benzene, 1,3-difluoro-2-(methylthio)-", expected fragmentation pathways could include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion [M - 15]⁺, corresponding to the difluorothiophenoxy cation.

Loss of a thioformyl (B1219250) radical (•CHS): This could lead to a difluorophenyl cation.

Cleavage of the C-S bond: This might generate fragments corresponding to the difluorophenyl radical and the methylthio cation.

Rearrangement reactions: Aromatic compounds can undergo complex rearrangements, such as the McLafferty rearrangement if applicable side chains were present. libretexts.org

By analyzing the m/z values of the fragment ions and their relative abundances, a detailed fragmentation map can be constructed. This map serves as a "fingerprint" for the molecule and can be used to confirm the proposed structure and to distinguish it from other isomers. libretexts.org

Table 2: Predicted HRMS Fragments for C₇H₆F₂S

| Fragment Ion | Proposed Structure | Exact Mass (Da) |

| [C₇H₆F₂S]⁺• | Molecular Ion | 160.0158 |

| [C₆H₃F₂S]⁺ | [M - CH₃]⁺ | 144.9999 |

| [C₆H₄F₂]⁺• | [M - CH₂S]⁺• | 114.0281 |

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles within the "Benzene, 1,3-difluoro-2-(methylthio)-" molecule. docbrown.info

Key structural features that could be elucidated include:

The planarity of the benzene ring.

The C-F and C-S bond lengths, which can provide insight into the electronic interactions between the substituents and the aromatic ring. docbrown.info

The conformation of the methylthio group relative to the plane of the benzene ring.

Intermolecular interactions in the crystal lattice, such as C-H•••F or C-H•••S hydrogen bonds, or π-π stacking interactions, which influence the crystal packing and physical properties of the compound.

While no specific crystal structure data for "Benzene, 1,3-difluoro-2-(methylthio)-" was found in the search results, data for related compounds like 1,2-bis(methylthio)benzene exists, indicating that such analyses are feasible for thio-substituted aromatics. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. thermofisher.comuninsubria.it

For "Benzene, 1,3-difluoro-2-(methylthio)-", the FT-IR and Raman spectra would be expected to show absorption bands corresponding to:

C-H stretching vibrations: Aromatic C-H stretches typically appear in the region of 3100-3000 cm⁻¹, while aliphatic C-H stretches of the methyl group are found around 2950-2850 cm⁻¹.

C=C stretching vibrations: The aromatic ring will exhibit characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.

C-F stretching vibrations: The strong C-F stretching vibrations are typically observed in the range of 1350-1000 cm⁻¹. The exact position can be influenced by the aromatic system.

C-S stretching vibrations: The C-S stretching frequency is generally weaker and appears in the 800-600 cm⁻¹ region. researchgate.net

Out-of-plane C-H bending: The substitution pattern on the benzene ring can be inferred from the pattern of strong absorption bands in the 900-675 cm⁻¹ region.

While a specific spectrum for "Benzene, 1,3-difluoro-2-(methylthio)-" is not available, the FT-IR spectrum of the related compound 1,3-difluoro-2-methylbenzene has been recorded. nih.gov Comparing the spectra of these two compounds would help in assigning the vibrational modes associated with the methylthio group.

Advanced Surface Characterization Techniques (e.g., XPS for material applications involving the compound)

When "Benzene, 1,3-difluoro-2-(methylthio)-" is used in material science applications, for instance, as a coating or as a component in a polymer, its surface properties become critical. X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface.

For a material containing "Benzene, 1,3-difluoro-2-(methylthio)-", XPS analysis would involve:

Survey Scan: A survey scan would identify the elements present on the surface, which should include carbon, fluorine, and sulfur, in addition to any other elements from the bulk material.

High-Resolution Scans: High-resolution scans of the C 1s, F 1s, and S 2p regions would provide detailed information about the chemical environment of these atoms.

F 1s: The binding energy of the F 1s peak is characteristic of organofluorine compounds. thermofisher.com While the chemical shift in the F 1s region for different C-F environments can be small, it can still provide valuable information. thermofisher.com

S 2p: The binding energy of the S 2p peak would confirm the presence of a thioether linkage. Oxidation of the sulfur to sulfoxide (B87167) or sulfone would result in a significant shift to higher binding energies.

C 1s: The C 1s spectrum would be complex, with different peaks corresponding to C-C/C-H, C-S, and C-F bonds. The significant chemical shift induced by the highly electronegative fluorine atoms would help in deconvoluting the spectrum.

XPS is therefore a crucial tool for confirming the presence and chemical integrity of "Benzene, 1,3-difluoro-2-(methylthio)-" on a surface, which is essential for understanding and optimizing the performance of materials in which it is incorporated.

Applications of Benzene, 1,3 Difluoro 2 Methylthio As a Versatile Synthetic Building Block

Precursor in the Synthesis of Structurally Complex Organic Molecules

The unique substitution pattern of Benzene (B151609), 1,3-difluoro-2-(methylthio)- makes it an important starting material for the synthesis of more intricate molecular architectures. The fluorine atoms can activate the benzene ring for certain nucleophilic aromatic substitution reactions, while the methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, further modifying the electronic nature and reactivity of the ring.

Research on related polyhalogenated benzenes has shown that thiolate anions can selectively displace fluorine atoms. jmu.edu This suggests that the methylthio group in Benzene, 1,3-difluoro-2-(methylthio)- could be introduced via nucleophilic substitution of a suitable precursor, such as 1,2,3-trifluorobenzene (B74907). Conversely, the existing methylthio group can direct further substitutions on the aromatic ring.

Furthermore, the presence of the methylthio group allows for transformations that are not possible with simple fluorinated benzenes. For example, the sulfur atom can be targeted with various reagents to build out more complex side chains. The existence of closely related boronic acid derivatives, such as (2,4-difluoro-3-(methylthio)phenyl)boronic acid and (2,3-difluoro-4-(methylthio)phenyl)boronic acid, highlights the potential for this scaffold to be used in palladium-catalyzed cross-coupling reactions like the Suzuki reaction. bldpharm.combldpharm.com These reactions are fundamental in creating carbon-carbon bonds, a cornerstone of modern organic synthesis for building complex molecules from simpler fragments.

Scaffold for Pharmacologically Significant Intermediates and Lead Compound Derivatization

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 1,3-difluoro substitution pattern is found in a number of biologically active compounds, including certain antibacterials and insecticides. jmu.edu The presence of a methylthio group offers an additional point for modification, which is crucial in the lead optimization phase of drug discovery.

The lipophilicity of a molecule, a key factor in its pharmacokinetic profile, can be fine-tuned by the introduction of both fluorine and sulfur-containing groups. The methylthio group can be oxidized to the more polar sulfoxide or sulfone, providing a way to modulate the compound's solubility and interactions with biological targets. While direct examples of pharmaceuticals containing the Benzene, 1,3-difluoro-2-(methylthio)- core are not prevalent in the literature, the general utility of fluorinated and sulfur-containing aromatic compounds in drug design is well-established. For instance, various fentanyl analogues incorporate a wide range of substituents on the phenyl ring to modify their pharmacological properties. wikipedia.org This highlights the principle of using substituted benzene rings as scaffolds for new therapeutic agents.

Intermediate in Agrochemical Synthesis and Analogue Development

Similar to its role in pharmaceuticals, the unique electronic and physical properties conferred by the fluorine and methylthio groups make Benzene, 1,3-difluoro-2-(methylthio)- an attractive intermediate for the synthesis of novel agrochemicals. Fluorinated compounds are prominent in modern herbicides, insecticides, and fungicides due to their enhanced efficacy and metabolic resistance. jmu.edu

The 1,3-difluorobenzene (B1663923) moiety is a component of some commercial pesticides. jmu.edu The addition of a methylthio group provides a handle for further chemical elaboration, allowing for the creation of a library of analogues with potentially improved activity or a different spectrum of control. The development of new agrochemicals often involves the synthesis and screening of numerous derivatives of a lead compound, and versatile building blocks like Benzene, 1,3-difluoro-2-(methylthio)- are essential for this process. The synthesis of related difluoromethylthio-containing pesticides demonstrates the importance of this class of compounds in agriculture. researchgate.net

Utility in the Construction of Advanced Materials and Functional Polymers

The incorporation of fluorinated monomers into polymers can significantly alter their properties, leading to materials with enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics. While the direct polymerization of Benzene, 1,3-difluoro-2-(methylthio)- is not a common application, its derivatives could serve as valuable monomers or additives.

For example, the difluorobenzene unit is used in the synthesis of high-performance polymers. Polyfluorene copolymers that include 2,5-difluoro-1,4-phenylene units have been investigated for use in stable blue organic light-emitting diodes (OLEDs). researchgate.net This suggests that the isomeric 1,3-difluoro substitution pattern, when incorporated into a polymer backbone, could also yield materials with interesting properties. The methylthio group offers a site for cross-linking or for post-polymerization modification, which could be used to fine-tune the material's properties for specific applications. The synthesis of redox-active polymer films has been achieved using 1,3,5-tris-(bromomethyl) benzene as a crosslinker, indicating the utility of substituted benzenes in creating functional polymer networks. academie-sciences.fr

Design and Synthesis of Photoactive and Optoelectronic Molecules

The electronic properties of aromatic compounds are highly sensitive to the nature and position of their substituents. The strong electron-withdrawing nature of fluorine atoms combined with the electron-donating potential of the sulfur in the methylthio group (which can be modulated through oxidation) makes Benzene, 1,3-difluoro-2-(methylthio)- an interesting scaffold for the design of photoactive and optoelectronic molecules.

Emerging Research Directions and Future Perspectives in the Chemistry of Benzene, 1,3 Difluoro 2 Methylthio

Development of Novel Catalytic Systems for Challenging Transformations

The synthesis and functionalization of "Benzene, 1,3-difluoro-2-(methylthio)-" present unique challenges that can be addressed through the development of innovative catalytic systems. The formation of the C-S bond on the difluorinated aromatic ring is a key synthetic step. While traditional methods for C-S bond formation exist, recent advancements focus on more efficient and sustainable catalytic approaches.

Transition metal catalysis has been a cornerstone of C-S bond formation, and this area continues to evolve. The development of new ligands and metal complexes that can facilitate the coupling of 1,2,3-trifluorobenzene (B74907) or 1,3-difluoro-2-halobenzene with a methylthio source under mild conditions is a significant area of interest. For instance, palladium or copper-catalyzed cross-coupling reactions could be optimized for this specific transformation. The journey of C-S bond formation has seen a significant shift from traditional metal catalysis to more sustainable methods like photocatalysis and electrocatalysis rsc.org. These modern techniques could offer greener alternatives for the synthesis of "Benzene, 1,3-difluoro-2-(methylthio)-".

Furthermore, the presence of two fluorine atoms and a methylthio group on the benzene (B151609) ring opens up possibilities for late-stage functionalization. Catalytic C-H activation is a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. The development of catalysts that can selectively activate C-H bonds on the "Benzene, 1,3-difluoro-2-(methylthio)-" core would provide a direct route to a diverse range of derivatives. The regioselectivity of such reactions would be a fascinating aspect to explore, given the directing effects of the fluorine and methylthio substituents.

Below is a table summarizing potential catalytic approaches for transformations involving "Benzene, 1,3-difluoro-2-(methylthio)-":

| Transformation | Catalytic System | Potential Advantages |

| C-S Bond Formation | Palladium or Copper Cross-Coupling | High efficiency and functional group tolerance. |

| Photocatalysis | Mild reaction conditions and use of light as a traceless reagent. | |

| Electrocatalysis | Avoids the use of stoichiometric oxidants or reductants. chemrxiv.org | |

| C-H Functionalization | Transition Metal Catalysis (e.g., Pd, Rh, Ru) | Direct modification of the aromatic core. |

| Photoredox Catalysis | Access to novel reactivity through radical intermediates. |

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

AI algorithms can be employed to predict the most efficient synthetic routes to "Benzene, 1,3-difluoro-2-(methylthio)-". iscientific.org By analyzing vast databases of chemical reactions, machine learning models can identify optimal reaction conditions, catalysts, and starting materials, thereby reducing the time and resources required for experimental work. mgesjournals.com This is particularly valuable for multi-step syntheses or for optimizing challenging reactions.

The table below illustrates the potential impact of AI and automation on the chemical discovery process for "Benzene, 1,3-difluoro-2-(methylthio)-":

| Stage of Chemical Discovery | Role of AI and Automation | Expected Outcome |

| Synthetic Route Design | AI-powered retrosynthesis tools | Identification of novel and efficient synthetic pathways. |

| Reaction Optimization | Machine learning algorithms and automated reactors | Rapid determination of optimal reaction conditions. |

| Derivative Synthesis | High-throughput automated synthesis | Creation of large libraries of related compounds for screening. |

| Property Prediction | AI models for QSAR (Quantitative Structure-Activity Relationship) | Prediction of biological activity or material properties. |

Exploration of Bioorthogonal Reactivity (if applicable to non-prohibited aspects)

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org The applicability of "Benzene, 1,3-difluoro-2-(methylthio)-" in this context would depend on the reactivity of its functional groups under physiological conditions.

The thioether linkage in "Benzene, 1,3-difluoro-2-(methylthio)-" is generally stable in biological systems. However, it can be engineered to participate in specific bioorthogonal reactions. For instance, the sulfur atom could potentially be oxidized to a sulfoxide (B87167) or sulfone, which might then undergo a specific ligation reaction. More interestingly, the thioether could be part of a larger functional group designed for bioorthogonal chemistry. For example, vinyl thioethers have been shown to participate in bioorthogonal cycloaddition reactions. acs.org